molecular formula C18H35N B14323199 2-Octyl-2-azaspiro[5.5]undecane CAS No. 105599-60-8

2-Octyl-2-azaspiro[5.5]undecane

Cat. No.: B14323199
CAS No.: 105599-60-8
M. Wt: 265.5 g/mol
InChI Key: MPHGTDQHXZAPFY-UHFFFAOYSA-N
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Description

2-Octyl-2-azaspiro[5.5]undecane is a spiro compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into one of the rings. This compound belongs to the class of azaspiro compounds, which are known for their intriguing conformational and stereochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-2-azaspiro[5.5]undecane typically involves the annulation of cyclopentane and other ring systems. One common approach is the annulation of the cyclopentane ring, which can be achieved through conventional chemical transformations and minimal chromatographic purifications . The reaction conditions often involve the use of readily available starting materials and standard laboratory techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Octyl-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce amino alcohols .

Scientific Research Applications

2-Octyl-2-azaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octyl-2-azaspiro[5.5]undecane involves its interaction with molecular targets through its unique spiro structure. The nitrogen atom in the spiro ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

2-Octyl-2-azaspiro[5.5]undecane can be compared with other azaspiro compounds, such as:

Properties

CAS No.

105599-60-8

Molecular Formula

C18H35N

Molecular Weight

265.5 g/mol

IUPAC Name

2-octyl-2-azaspiro[5.5]undecane

InChI

InChI=1S/C18H35N/c1-2-3-4-5-6-10-15-19-16-11-14-18(17-19)12-8-7-9-13-18/h2-17H2,1H3

InChI Key

MPHGTDQHXZAPFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CCCC2(C1)CCCCC2

Origin of Product

United States

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